molecular formula C19H14F3N3O3 B2436222 Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-78-1

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2436222
CAS No.: 338957-78-1
M. Wt: 389.334
InChI Key: USSZAILPXHBTOI-UHFFFAOYSA-N
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Description

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a phenoxy group, a trifluoromethyl-substituted phenyl group, and an ethyl ester group attached to a triazine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with the triazine ring.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS No. 478067-11-7) is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This compound features a trifluoromethyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C20H13F6N3O3
  • Molecular Weight : 457.33 g/mol
  • Structural Features : The compound consists of a triazine core with phenoxy and trifluoromethyl substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity : Many triazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Triazines have been reported to possess antibacterial and antifungal activities.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in various metabolic pathways, contributing to their therapeutic potential.

The mechanism through which this compound exerts its effects is likely linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, facilitating better interaction with target sites.

Anticancer Activity

A study highlighted in recent literature reviewed several triazine derivatives, including compounds similar to this compound. These compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives were found to inhibit the proliferation of breast cancer cells with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)Mechanism
Triazine AMCF-7 (Breast Cancer)15Apoptosis induction
Triazine BHeLa (Cervical Cancer)25Cell cycle arrest
Ethyl 5-phenoxy...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

In another study focusing on the antimicrobial properties of triazines, Ethyl 5-phenoxy derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 50 µg/mL .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been explored. For instance, it was found that modifications in the triazine structure could enhance the inhibition of enzymes related to cancer metabolism. The presence of the trifluoromethyl group was particularly noted for increasing potency against certain enzyme targets .

Properties

IUPAC Name

ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-2-27-18(26)15-17(28-14-9-4-3-5-10-14)23-16(25-24-15)12-7-6-8-13(11-12)19(20,21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZAILPXHBTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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